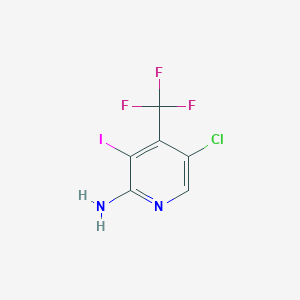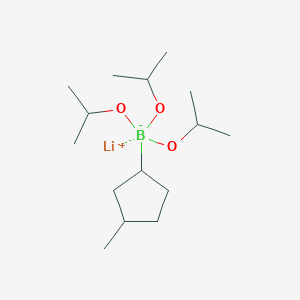
Lithium triisopropoxy(3-methylcyclopentyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium triisopropoxy(3-methylcyclopentyl)borate is a borate ester compound that has garnered attention in recent years due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a borate ester with triisopropoxy and 3-methylcyclopentyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropoxy(3-methylcyclopentyl)borate typically involves the reaction of lithium hydride with triisopropyl borate and 3-methylcyclopentanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and additional steps such as recrystallization or distillation may be employed to purify the final product.
化学反応の分析
Types of Reactions
Lithium triisopropoxy(3-methylcyclopentyl)borate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert the borate ester into different boron-containing compounds.
Substitution: The triisopropoxy and 3-methylcyclopentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with higher oxidation states, while reduction may produce boron hydrides or other boron-containing compounds.
科学的研究の応用
Lithium triisopropoxy(3-methylcyclopentyl)borate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Research is ongoing to explore its use in medical applications, including as a component in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
作用機序
The mechanism of action of lithium triisopropoxy(3-methylcyclopentyl)borate involves its interaction with molecular targets through its borate ester moiety. The compound can form coordination complexes with various metal ions, which can influence its reactivity and stability. Additionally, the presence of the lithium ion can enhance the compound’s solubility and facilitate its incorporation into different chemical environments.
類似化合物との比較
Similar Compounds
Lithium triisopropyl borate: Similar in structure but lacks the 3-methylcyclopentyl group.
Lithium bis(oxalate)borate: Another borate ester with different functional groups.
Tris(trimethylsilyl) borate: A borate ester with trimethylsilyl groups instead of triisopropoxy groups.
Uniqueness
Lithium triisopropoxy(3-methylcyclopentyl)borate is unique due to the presence of the 3-methylcyclopentyl group, which can impart different chemical and physical properties compared to other borate esters
特性
分子式 |
C15H32BLiO3 |
|---|---|
分子量 |
278.2 g/mol |
IUPAC名 |
lithium;(3-methylcyclopentyl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C15H32BO3.Li/c1-11(2)17-16(18-12(3)4,19-13(5)6)15-9-8-14(7)10-15;/h11-15H,8-10H2,1-7H3;/q-1;+1 |
InChIキー |
MJZSAATUSVISCF-UHFFFAOYSA-N |
正規SMILES |
[Li+].[B-](C1CCC(C1)C)(OC(C)C)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


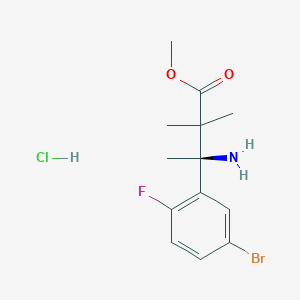
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
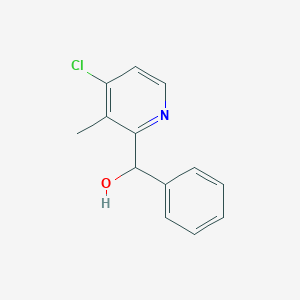
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)

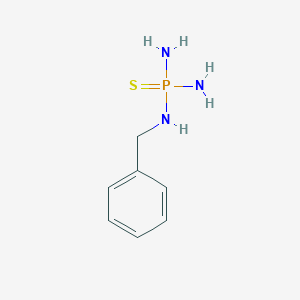
![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
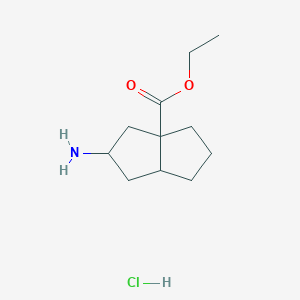

![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
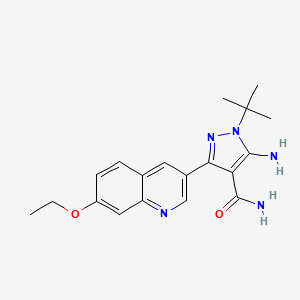
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)

